3-Butyl-5-isobutyl-6-methyluracil

Description

Contextualization of Uracil (B121893) as a Core Heterocyclic Scaffold in Chemical Research

Uracil, a pyrimidine (B1678525) base, is a fundamental component of ribonucleic acid (RNA). ontosight.ai Beyond its critical biological role, the uracil ring serves as a significant heterocyclic scaffold in chemical and medicinal research. ontosight.ainih.gov Heterocyclic compounds, particularly those containing nitrogen like pyrimidine, are cornerstones in drug discovery due to their diverse pharmacological activities. nih.govrsc.org The uracil structure's capacity for modification at various positions allows for the synthesis of a vast array of derivatives. rsc.org These modifications can influence the molecule's physical and chemical properties, such as stability and solubility, which are key factors in developing new bioactive agents. bohrium.com The versatility of the pyrimidine scaffold has made it a central focus in the search for new therapeutic compounds. nih.gov

Significance of N- and C-Substituted Uracil Analogues in Chemical Biology

The strategic placement of substituents on the nitrogen (N) and carbon (C) atoms of the uracil ring gives rise to analogues with a wide spectrum of biological activities. rsc.orgbohrium.com These N- and C-substituted uracil derivatives are of great interest in chemical biology and medicinal chemistry for their potential as antimicrobial, antiviral, and anticancer agents. ontosight.aibeilstein-journals.org

Modifications at the N-1, N-3, C-5, and C-6 positions are common strategies in the development of new uracil-based compounds. nih.gov For instance, research has shown that N-alkylated C-6-isobutyl substituted analogues exhibit antiproliferative activity. nih.gov Similarly, substitutions at the C-5 position have been explored extensively, leading to compounds with potential antiviral and cytotoxic properties. beilstein-journals.org The nature and position of these alkyl or aryl groups can dramatically alter the molecule's interaction with biological targets like enzymes and receptors, leading to a range of effects from inhibiting microbial growth to targeting specific cancer cell lines. ontosight.ainih.gov

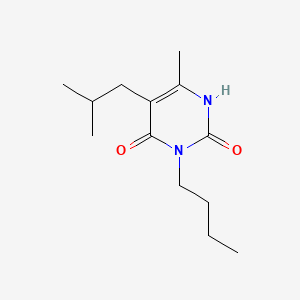

Structural Elucidation and Nomenclatural Specificity of 3-Butyl-5-isobutyl-6-methyluracil

This compound is a synthetic derivative of uracil characterized by specific alkyl substitutions on the pyrimidine ring. ontosight.ai Its formal name precisely describes its molecular architecture:

A butyl group is attached to the nitrogen atom at position 3 (N-3).

An isobutyl group is attached to the carbon atom at position 5 (C-5).

A methyl group is attached to the carbon atom at position 6 (C-6).

Table 1: Structural and Chemical Identity of this compound

| Property | Value |

| IUPAC Name | 3-butyl-5-isobutyl-6-methylpyrimidine-2,4(1H,3H)-dione |

| Molecular Formula | C13H22N2O2 |

| Core Scaffold | Uracil (Pyrimidine-2,4(1H,3H)-dione) |

| Substituent at N-3 | Butyl (-C4H9) |

| Substituent at C-5 | Isobutyl (-CH2CH(CH3)2) |

| Substituent at C-6 | Methyl (-CH3) |

Overview of Research Trajectories for Alkyl-Substituted Uracil Compounds

Research into alkyl-substituted uracil compounds is a dynamic field driven by the quest for novel therapeutic agents. The primary trajectory involves synthesizing new derivatives and screening them for a wide range of biological activities. ontosight.aibohrium.com Studies have investigated these compounds for their potential as anticancer, antiviral, and antimicrobial agents. ontosight.aibeilstein-journals.org

A key area of investigation is understanding the structure-activity relationship (SAR), which explores how the type and position of alkyl substituents influence biological efficacy. bohrium.comnih.gov For example, research on 6-substituted uracil derivatives has shown that the nature of the substituent significantly impacts the compound's effect on cell proliferation. jppres.com Similarly, studies on 5-substituted analogues have been crucial in developing antiviral agents. beilstein-journals.org The synthesis of uracil derivatives with various alkyl groups and subsequent testing allows researchers to build a comprehensive understanding of how molecular structure correlates with biological function, guiding the rational design of more potent and selective compounds. bohrium.comnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

92107-29-4 |

|---|---|

Molecular Formula |

C13H22N2O2 |

Molecular Weight |

238.33 g/mol |

IUPAC Name |

3-butyl-6-methyl-5-(2-methylpropyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C13H22N2O2/c1-5-6-7-15-12(16)11(8-9(2)3)10(4)14-13(15)17/h9H,5-8H2,1-4H3,(H,14,17) |

InChI Key |

MDTBOWUPXIRDGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)C(=C(NC1=O)C)CC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Uracil (B121893) Core Structures

The synthesis of the central pyrimidine (B1678525) framework of uracil is a well-established area of heterocyclic chemistry. Classical and modern methods provide robust routes to this essential scaffold, which serves as the foundation for a vast array of derivatives.

Condensation Reactions Involving Urea (B33335) and β-Keto Esters (e.g., Ethyl Acetoacetate)

A foundational and widely utilized method for constructing the uracil ring is the condensation reaction between urea and a β-keto ester. The Behrend synthesis, first described in 1885, exemplifies this approach. nih.gov For the synthesis of the 6-methyluracil (B20015) precursor, the specific reactants are urea and ethyl acetoacetate (B1235776). nih.govresearchgate.net

The reaction is typically carried out by mixing finely powdered urea with ethyl acetoacetate in the presence of a small amount of absolute alcohol and a few drops of concentrated hydrochloric acid as a catalyst. nih.gov The mixture is allowed to stand, often in a desiccator, to facilitate the condensation and subsequent cyclization. The resulting intermediate, upon treatment with hot aqueous sodium hydroxide (B78521) followed by careful acidification, precipitates 6-methyluracil as a pure, colorless powder. nih.gov This method is efficient, with reported yields ranging from 71–77%. nih.gov

The general mechanism involves the initial nucleophilic attack of a urea nitrogen onto the ester carbonyl of the β-keto ester, followed by an intramolecular cyclization via attack of the second urea nitrogen onto the ketone carbonyl, and subsequent dehydration to form the stable aromatic pyrimidine ring.

Cyclization Strategies for Pyrimidine Ring Formation

Beyond the direct condensation of urea and β-keto esters, a variety of cyclization strategies exist for forming the pyrimidine ring. The Biginelli reaction, a one-pot multicomponent reaction, stands out as a classic and efficient method. google.comrsc.org This reaction involves the acid-catalyzed condensation of an aldehyde, a β-keto ester, and urea (or thiourea). rsc.org While not the most direct route to 6-methyluracil (which lacks a C4 substituent from an aldehyde), the principles of the Biginelli reaction are central to pyrimidine synthesis. Mechanistic studies suggest the reaction can proceed through different pathways, with the most favorable often starting with the condensation of urea and the aldehyde. rsc.org

Other cyclization strategies include the reaction of amidines with α,β-unsaturated carbonyl compounds or malonic acid derivatives. researchgate.netcas.cz For instance, pyrimidinones (B12756618) can be synthesized via a Michael addition-cyclocondensation pathway from amidine hydrochlorides and methyl arylpropiolates, which are formed from terminal alkynes and CO2. cas.cz These diverse methods highlight the flexibility chemists have in constructing the core pyrimidine heterocycle from various acyclic precursors. researchgate.net

Alkylation Reactions at Nitrogen (N3) and Carbon (C5, C6) Positions

Once the 6-methyluracil core is synthesized, the next steps involve the specific introduction of the butyl and isobutyl groups at the desired positions. This requires regioselective alkylation, which can be challenging due to the presence of multiple reactive sites on the uracil ring (N1, N3, C5).

Introduction of Butyl and Isobutyl Moieties at N3 and C5

N3-Alkylation with a Butyl Group: The introduction of an alkyl group at the N3 position of the uracil ring is a common transformation. For the synthesis of 3-butyl-6-methyluracil, the 6-methyluracil precursor can be alkylated using a suitable butylating agent, such as a butyl halide. nih.govtandfonline.com However, direct alkylation can lead to a mixture of N1 and N3 substituted products. To achieve selectivity for the N3 position, a protecting group strategy is often employed. For example, the N1 position can be protected with a group like di-tert-butyl-dicarbonate (Boc). nih.gov With the N1 position blocked, alkylation will proceed selectively at the N3 nitrogen. The protecting group can then be removed under mild conditions to yield the desired 3-alkyluracil. nih.gov A patent describing the synthesis of the related herbicide Bromacil (B1667870) (5-bromo-3-sec-butyl-6-methyluracil) utilizes 3-sec-butyl-6-methyluracil (B107482) as a key intermediate, underscoring the industrial feasibility of this N3-alkylation step. nih.gov

C5-Alkylation with an Isobutyl Group: The introduction of an alkyl group at the C5 position is more complex than N-alkylation and can be achieved through several strategies.

One comprehensive approach involves building the C5-substituent into the initial ring-forming reaction. This can be done by using a substituted malonic ester, such as diethyl isobutylmalonate, in the initial condensation with urea. mdpi.comconicet.gov.ar This would produce 5-isobutylbarbituric acid. Subsequent treatment with phosphorus oxychloride (POCl₃) would yield 5-isobutyl-2,4,6-trichloropyrimidine, which upon selective hydrolysis gives 5-isobutyl-6-chlorouracil. conicet.gov.ar The final step would be the reductive removal of the C6-chloro group, for which Raney nickel is effective. mdpi.com This builds the 5-isobutyluracil core, which would then require C6-methylation and N3-butylation.

Alternatively, a pre-formed 3-butyl-6-methyluracil ring can be functionalized at the C5 position. Common methods include:

Halogenation followed by Cross-Coupling: The C5 position can be halogenated (e.g., with N-bromosuccinimide or iodine). The resulting 5-halouracil can then undergo a palladium-catalyzed cross-coupling reaction, such as a Negishi coupling with an unactivated alkylzinc bromide (e.g., isobutylzinc bromide), to form the C-C bond. nih.gov Stille and Suzuki couplings are also widely used for C5 functionalization, though more commonly for introducing unsaturated groups. nih.govresearchgate.net

Formylation and Elaboration: The C5 position can be formylated (introducing a -CHO group) via a Vilsmeier-Haack reaction. This 5-formyluracil (B14596) intermediate is a versatile precursor for various C5-substituents. nih.govnih.gov The formyl group could be converted to the isobutyl group through a Wittig reaction with a suitable phosphorane (e.g., isopropyltriphenylphosphorane) to create an isobutenyl group, followed by catalytic hydrogenation to saturate the double bond.

Methylation at C6

The methyl group at the C6 position of the target molecule is most conveniently and commonly introduced during the initial synthesis of the pyrimidine ring. nih.gov As described in section 2.1.1, the use of ethyl acetoacetate as the β-keto ester in the condensation with urea directly yields 6-methyluracil. nih.govresearchgate.net The methyl group originates from the acetyl group of the ethyl acetoacetate precursor.

While direct C6-alkylation of a pre-formed uracil ring is possible, for instance through lithiation followed by reaction with an alkylating agent like methyl iodide, it is a less common approach for this specific substitution pattern due to the simplicity of incorporating it from the start. rsc.org

Advanced Synthetic Approaches for Specific Uracil Derivatives

Modern organic synthesis has introduced sophisticated methods for the functionalization of uracil derivatives, offering high efficiency and regioselectivity. Palladium-catalyzed C-H activation has emerged as a powerful tool for directly creating C-C bonds without the need for pre-functionalized starting materials like halo-uracils. researchgate.net For example, the C5 position of uracils can undergo direct dehydrogenative coupling with alkenes (olefination) using a palladium catalyst and an oxidant, providing direct access to 5-alkenyluracils. cas.czresearchgate.net

Another advanced strategy involves the generation of highly reactive organometallic intermediates. Functionalization of unprotected uracil derivatives can be achieved through halogen-magnesium exchange reactions. For instance, treating a 5-iodouracil (B140508) with a Grignard reagent can generate a magnesiated uracil species that readily reacts with various electrophiles to selectively introduce substituents at the C5 position. rsc.org More exotic methods include the generation of a "uracilyne," a highly reactive heteroaryne intermediate, which can undergo various cycloaddition reactions to rapidly build molecular complexity. These advanced approaches provide powerful alternatives to classical methods for synthesizing libraries of structurally diverse uracil derivatives.

Data Tables

Table 1: Key Synthetic Reactions for Uracil Core Formation

| Reaction Name | Precursors | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Behrend Synthesis | Urea, Ethyl Acetoacetate | HCl (cat.), NaOH, H₃O⁺ | 6-Methyluracil |

| Biginelli Reaction | Aldehyde, β-Keto Ester, Urea | Acid catalyst (e.g., HCl) | Dihydropyrimidinone |

Table 2: Regioselective Alkylation/Functionalization Strategies

| Target Position | Method | Reagents | Intermediate/Product |

|---|---|---|---|

| N3 | Protected Alkylation | 1. Boc₂O2. Butyl bromide3. Deprotection | 3-Butyluracil derivative |

| C5 | Negishi Cross-Coupling | 1. NBS/NIS2. Isobutylzinc bromide, Pd catalyst | 5-Isobutyluracil derivative |

| C5 | Formylation-Wittig-Reduction | 1. Vilsmeier reagent (POCl₃/DMF)2. Isopropyltriphenylphosphorane3. H₂/Pd-C | 5-Isobutyluracil derivative |

Phase Transfer Catalysis in Uracil Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique for the synthesis of alkylated uracils, as it facilitates the reaction between water-soluble nucleophiles (like a deprotonated uracil) and water-insoluble electrophiles (like alkyl halides) in a heterogeneous system. This method avoids the need for expensive, anhydrous, or polar aprotic solvents and can lead to higher yields and selectivity. clockss.orgphasetransfer.com

Principles and Application: In uracil chemistry, PTC is particularly useful for N-alkylation and C-alkylation. The process typically involves a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether as the catalyst. clockss.orgtandfonline.com The catalyst transports the uracil anion from the solid or aqueous phase to the organic phase, where it can react with the alkylating agent. phasetransfer.com

For the synthesis of a compound like 3-Butyl-5-isobutyl-6-methyluracil, a multi-step PTC approach could be envisioned. First, a precursor like 6-methyluracil would be synthesized. Then, sequential alkylation reactions would be performed. N-alkylation of pyrimidines under solid-liquid PTC conditions often occurs regioselectively. tandfonline.com However, achieving selective N3-alkylation followed by C5-alkylation would require careful selection of reaction conditions, protecting groups, and the order of substitution.

Research has shown that solid-liquid PTC is effective for the N-alkylation of various pyrimidine and purine (B94841) derivatives. tib.eu For instance, the alkylation of 5-fluorouracil (B62378) to produce 1,3-dialkyl derivatives has been successfully achieved using PTC with catalysts like tetrabutylammonium chloride in solvents such as chlorobenzene (B131634) or toluene. clockss.org Similarly, inverse phase transfer catalysis has been employed for preparing uracil derivatives like urapidil, demonstrating high selectivity and yield. google.com

Table 1: Examples of Phase Transfer Catalysis in Uracil and Related Heterocycle Synthesis

| Reactant | Alkylating Agent | Catalyst | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| 5-Fluorouracil | n-Butyl Bromide | Tetrabutylammonium Hydroxide | - | Dichloromethane | 1,3-Dibutyl-5-fluorouracil | clockss.org |

| 6-Methyluracil | Various Alkyl Halides | - | K2CO3 | DMF (catalytic) | N-alkylated uracils | researchgate.net |

| Guanine Derivatives | Various Alkyl Halides | Phase Transfer Catalyst | - | - | 9- and 7-substituted guanines | tandfonline.com |

| Pyrimidines | Acyclic Side Chains | 18-crown-6 or tetraglyme | Potassium tert-butoxide | - | N-1 Alkylated Pyrimidines | tandfonline.com |

This table is interactive and can be sorted by column headers.

Stereoselective Synthesis of Chiral Uracil Analogues (if applicable to branched alkyl groups)

The target molecule, this compound, is achiral as the isobutyl group does not create a stereocenter at the C5 position. However, the principles of stereoselective synthesis are highly relevant in uracil chemistry for creating analogues with therapeutic potential. Chiral uracil analogues are often synthesized to mimic natural nucleosides or to act as specific enzyme inhibitors. nih.gov

Methods for inducing chirality often involve the use of a chiral auxiliary, a chiral catalyst, or a chiral starting material. researchgate.netbohrium.com For instance, stereoselective synthesis of uracil polyoxin (B77205) C analogues has been achieved through the nucleophilic addition of trimethylsilyl (B98337) cyanide to a chiral sulfinimine derived from a protected 5'-formyluridine. nih.govresearchgate.net This highlights a strategy where a chiral precursor (a modified sugar) dictates the stereochemistry of the final product.

While not directly applicable to the synthesis of this compound, if a branched alkyl group containing a chiral center (e.g., a sec-butyl group as seen in the synthesis of Bromacil patsnap.com) were to be introduced, stereoselective methods would be crucial. Chiral phase-transfer catalysis, using catalysts derived from cinchona alkaloids, has been successfully used for the asymmetric alkylation of various substrates and could be adapted for the synthesis of chiral uracil derivatives. phasetransfer.com These methods allow for the creation of specific stereoisomers, which is often critical for biological activity.

Purification and Isolation Techniques in Uracil Chemistry

The purification and isolation of uracil derivatives are critical steps to ensure the final product is free from starting materials, reagents, and by-products. The techniques employed depend on the physical and chemical properties of the target compound, such as its polarity, solubility, and melting point. ontosight.ai

Common Techniques:

Recrystallization: This is a widely used method for purifying solid uracil derivatives. The choice of solvent is crucial; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble. For uracil compounds, polar solvents or mixtures are often effective. google.com A patent for purifying uracil compounds describes a gradient recrystallization process, where the crude product is first dissolved in a polar aprotic solvent at high temperature, followed by a two-step cooling process to precipitate the solid, which is then further purified by pulping in acetone. google.com

Chromatography:

Column Chromatography: Silica (B1680970) gel column chromatography is a standard technique for separating uracil derivatives based on their polarity. A solvent system (eluent) is chosen to move the compounds down the column at different rates. For example, in the synthesis of N-substituted 5-iodouracils, purification was achieved by silica gel column chromatography using a hexane-ethyl acetate (B1210297) mixture as the eluent. nih.gov Similarly, the purification of 1,3-Dimethyl-6-(methylenephenylthio)uracil was performed using flash chromatography with a chloroform:methanol mobile phase. clockss.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique used to verify the purity of and isolate uracil derivatives. ontosight.ai It offers high resolution and is suitable for separating complex mixtures.

Table 2: Purification Techniques for Uracil Derivatives

| Compound Type | Purification Method | Solvent/Eluent System | Reference |

|---|---|---|---|

| N-Substituted 5-Iodouracils | Silica Gel Column Chromatography | Hexane-Ethyl Acetate (8:2) | nih.gov |

| 6-Substituted Uracils | Flash Chromatography | Chloroform:Methanol (9.5:0.5) | clockss.org |

| General Uracil Compounds | Gradient Recrystallization & Pulping | Polar aprotic solvent, then Acetone | google.com |

This table is interactive and can be sorted by column headers.

The final isolated this compound would typically be characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC to confirm its structure and purity. ontosight.ai

Spectroscopic and Advanced Analytical Characterization of 3 Butyl 5 Isobutyl 6 Methyluracil

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies were found that report the ¹H NMR, ¹³C NMR, or two-dimensional NMR (HSQC, HMBC) spectra for 3-Butyl-5-isobutyl-6-methyluracil. This information is essential for the definitive assignment of the proton and carbon signals and for elucidating the precise connectivity of the butyl, isobutyl, and methyl groups to the uracil (B121893) core.

Mass Spectrometry (MS)

Similarly, specific High-Resolution Mass Spectrometry (HRMS) data, which would confirm the exact molecular formula of the compound, could not be found. Furthermore, no public records of Gas Chromatography-Mass Spectrometry (GC-MS) analysis were identified that would provide information on its purity, retention time, and fragmentation pattern. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which reveals characteristic vibrational frequencies of different chemical bonds. rsc.org For uracil and its derivatives, IR spectroscopy is instrumental in confirming the presence of key functional groups such as C=O (carbonyl), N-H (amine), and C-H (alkyl) bonds. kuleuven.beacs.orgresearchgate.netmdpi.com

The IR spectra of uracil derivatives typically show strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O) in the pyrimidine (B1678525) ring. kuleuven.beresearchgate.net The N-H stretching vibrations are also prominent, providing evidence for the uracil ring structure. kuleuven.beacs.org Furthermore, the presence of the butyl, isobutyl, and methyl substituents on the uracil ring can be confirmed by the characteristic C-H stretching and bending vibrations in the aliphatic region of the spectrum. mdpi.com

Table 1: Typical Infrared Absorption Bands for Uracil Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3200-3400 | kuleuven.be |

| C-H (Alkyl) | Stretching | 2850-3000 | mdpi.com |

| C=O | Stretching | 1650-1720 | kuleuven.beresearchgate.net |

| C=C | Stretching | 1600-1680 | mdpi.com |

| C-N | Stretching | 1250-1350 | - |

Note: The exact positions of the absorption bands can vary depending on the specific molecular environment and intermolecular interactions.

Chromatographic Methods for Compound Analysis

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most widely used methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of uracil derivatives and for their quantitative analysis. jppres.com The technique separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase. psu.edu

For uracil derivatives, reversed-phase HPLC with a C18 column is commonly used. psu.edujppres.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. jppres.comdss.go.th Detection is usually performed using a UV detector, as the uracil ring exhibits strong absorbance in the UV region. jppres.com The purity of a sample of this compound can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. google.com Quantification is achieved by comparing the peak area of the analyte to that of a known concentration standard.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions, such as the synthesis of this compound. akjournals.comnih.govnih.gov It involves spotting a small amount of the reaction mixture onto a thin layer of adsorbent material, usually silica (B1680970) gel, on a flat carrier. researchgate.net The plate is then developed in a sealed chamber with a suitable solvent system (mobile phase). mdpi.comresearchgate.net

By comparing the Rf (retention factor) values of the spots on the TLC plate with those of the starting materials and the expected product, the progress of the reaction can be followed. nih.govpatsnap.com The disappearance of the starting material spots and the appearance of the product spot indicate the reaction is proceeding. Visualization of the spots is often achieved under UV light, as uracil derivatives are typically UV-active. researchgate.netmdpi.comresearchgate.net

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound like this compound. This method determines the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a sample. mdpi.comjppres.com

The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the expected molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's stoichiometry and supports the proposed structure. For instance, in the characterization of similar uracil derivatives, the found elemental composition values were reported to be within ±0.4% of the theoretical values, confirming the purity and identity of the synthesized compounds. mdpi.comjppres.com

Table 2: Elemental Analysis Data for a Hypothetical Sample of this compound (C₁₅H₂₆N₂O₂)

| Element | Theoretical % | Found % | Reference |

| Carbon (C) | 67.63 | 67.60 | mdpi.comjppres.com |

| Hydrogen (H) | 9.84 | 9.88 | mdpi.comjppres.com |

| Nitrogen (N) | 10.52 | 10.49 | mdpi.comjppres.com |

Chemical Reactivity and Derivatization Strategies for Uracil Compounds

Halogenation Reactions of Uracil (B121893) Derivatives (e.g., Bromination at C5 exemplified by Bromacil (B1667870) synthesis)

Halogenation is a fundamental transformation for uracil derivatives, most commonly occurring at the C5 position, which is activated for electrophilic substitution. This reaction is a key step in the synthesis of many biologically active compounds.

A prime example is the synthesis of the herbicide Bromacil (5-bromo-3-sec-butyl-6-methyluracil), a compound structurally similar to 3-Butyl-5-isobutyl-6-methyluracil. The synthesis of Bromacil typically involves the reaction of 3-sec-butyl-6-methyluracil (B107482) with bromine. epa.govnih.gov This electrophilic substitution reaction preferentially occurs at the C5 position of the uracil ring. epa.gov The presence of the bromine atom at this position renders the molecule highly reactive and is crucial for its herbicidal activity. tandfonline.com

The general synthesis route for Bromacil involves two main steps:

Synthesis of the uracil precursor: 3-sec-Butyl-6-methyluracil is prepared by reacting sec-butylurea (B1265385) with ethyl acetoacetate (B1235776). epa.gov

Bromination: The precursor is then reacted with bromine (Br₂) to introduce the bromo group at the C5 position, yielding Bromacil. epa.gov

Various methods have been developed for the halogenation of uracils. A visible light-induced method using N-bromosuccinimide (NBS) in acetonitrile (B52724) has been reported as a green and efficient process for the synthesis of 5-bromouracil (B15302) derivatives. oup.com This reaction proceeds through a radical pathway to form a bromine molecule, followed by electrophilic substitution. oup.com Other methods include cerium(IV)-mediated halogenation at the C5 position. The reaction of uracil derivatives with fluorine in acetic acid has also been explored, leading to 5-fluoro-5,6-dihydropyrimidine derivatives. epa.gov

Table 1: Selected Halogenation Methods for Uracil Derivatives

| Reagent(s) | Position of Halogenation | Product Type | Reference(s) |

| Bromine (Br₂) | C5 | 5-Bromouracil | epa.gov |

| N-Bromosuccinimide (NBS), visible light | C5 | 5-Bromouracil | oup.com |

| Cerium(IV) ammonium (B1175870) nitrate, Halide source | C5 | 5-Halouracil | researchgate.net |

| Fluorine (F₂) in acetic acid | C5, C6 | 5-Fluoro-5,6-dihydrouracil | epa.gov |

Hydroxylation and Oxidation Processes on Alkyl Side Chains and the Uracil Ring

Oxidation reactions can target either the alkyl substituents or the uracil ring itself, leading to a variety of functionalized products. The site of oxidation depends on the reagents and reaction conditions.

Alkyl Side Chain Hydroxylation: A notable example of side-chain oxidation is observed in the metabolism of Bromacil. In rats, one of the main metabolites is 5-bromo-3-sec-butyl-6-hydroxymethyluracil. epa.gov This demonstrates that the methyl group at the C6 position is susceptible to hydroxylation, a common metabolic pathway for alkyl-substituted aromatic and heterocyclic compounds. This transformation introduces a new functional group that can be used for further derivatization.

Uracil Ring Oxidation: The C5=C6 double bond of the uracil ring is also susceptible to oxidation. Peroxydisulfate oxidation, a method for introducing hydroxyl groups, has been successfully applied to pyrimidine (B1678525) derivatives like 6-methyluracil (B20015) to produce 5-hydroxy-6-methyluracil. nih.govnih.gov Another approach is the palladium(II)-catalyzed acetoxylation at the C5 position of uracils, which yields 5-acetoxyuracil derivatives. epa.gov These 5-hydroxy or 5-acetoxy derivatives are valuable intermediates for further synthesis. The oxidation of thymine (B56734) (5-methyluracil), a closely related compound, can result in the formation of 5-hydroxymethyluracil. iaea.org

Reduction Reactions of Uracil Derivatives (e.g., Dehalogenation)

Reduction reactions of uracil derivatives can target different parts of the molecule. A particularly important reaction is the dehalogenation of 5-halouracils, which removes the halogen atom and replaces it with hydrogen. This can be a key step in both synthetic pathways and biological processes.

Reductive dehalogenation of 5-bromouracil (BrU) has been studied extensively. It can be induced by various methods, including the use of aliphatic organic radicals. researchgate.netresearchgate.net For instance, radicals such as •CH(CH₃)OH, •CH₂OH, and •CO₂⁻, generated via γ-radiolysis in aqueous solutions, have been shown to effectively dehalogenate 5-bromouracil, producing a uracil radical and a bromide ion. irb.hrufl.edu The mechanisms for these reactions can involve either a simple electron transfer or a proton-coupled electron transfer. researchgate.netirb.hrufl.edu

Thiols, such as cysteine, can also promote the dehalogenation of 5-bromouracil and 5-iodouracil (B140508). nih.gov This reaction is relevant to the biological activity of these compounds, as dehalogenation of incorporated 5-bromouracil in DNA is a proposed mechanism for its mutagenic effects. nih.gov

Table 2: Examples of Dehalogenation Methods for 5-Bromouracil

| Method/Reagents | Proposed Mechanism | Reference(s) |

| Aliphatic organic radicals (e.g., •CO₂⁻) | Electron Transfer | irb.hrufl.edu |

| α-Hydroxyalkyl radicals | Proton-Coupled Electron Transfer | researchgate.netirb.hr |

| Cysteine and other thiols | Nucleophilic attack/adduct formation | nih.gov |

| Irradiation with visible light (sensitized) | Photochemical reduction | nih.gov |

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: The outcome of chemical reactions on substituted uracils is governed by the directing effects of the existing functional groups. For a precursor like this compound, electrophilic attack is highly regioselective. While the C5 position is typically the most nucleophilic site in uracil, the presence of the isobutyl group at C5 in the target compound would redirect electrophiles to other positions. The C6-methyl group becomes a potential site for radical substitution or oxidation to a hydroxymethyl or carboxyl group. The N1 position, being an unsubstituted secondary amide nitrogen, is a primary site for alkylation or other substitutions. For instance, palladium-catalyzed C-H arylations of protected uracils can be directed to either the C5 or C6 position depending on the presence of additives like CuI, demonstrating the fine control that can be exerted over regioselectivity. nih.gov

Stereoselectivity: Stereochemical considerations become important when reactions create new chiral centers. In the synthesis of Bromacil, the starting material sec-butylamine (B1681703) is chiral, leading to stereoisomers of the final product. Similarly, if a reaction on this compound were to introduce a new stereocenter, for example, by hydroxylation of the isobutyl side chain, a mixture of diastereomers could be formed. The stereoselectivity of such reactions, which determines the relative proportion of the different stereoisomers, can often be influenced by the choice of reagents and catalysts. For example, the Michael addition of nucleophiles to nitroolefin derivatives of uracil can proceed with high stereoselectivity. [6 from initial search]

Synthesis of Novel Uracil Analogues from this compound Precursors

The functional groups on this compound serve as handles for the synthesis of a wide array of novel analogues. The reactions discussed previously can be strategically combined to build molecular complexity.

One potential pathway could involve the radical bromination of the C6-methyl group to form a 6-(bromomethyl) derivative. This activated intermediate could then undergo nucleophilic substitution with various nucleophiles, such as amines, thiols, or alkoxides, to introduce new side chains. For example, reaction with substituted piperazines could yield analogues with potential antimicrobial activity, similar to syntheses performed on 6-chloro-5-alkyluracils.

Another strategy would be to functionalize the N1 position. Alkylation, acylation, or arylation at this position can be readily achieved. For instance, 1-ω-bromoalkyluracil derivatives can be synthesized and subsequently converted into alcohols, phosphates, or phosphonates, leading to novel acyclic nucleotide analogues. nih.gov

A third approach involves modifying the C5-isobutyl group, although this is generally less reactive than the uracil ring itself. However, under specific conditions, oxidation or halogenation could potentially occur.

By combining these transformations, a library of novel compounds can be generated from a single precursor. For example, one could first introduce a functional group at the N1 position and then perform a separate modification at the C6-methyl group, leading to di-substituted analogues with diverse properties. Such synthetic strategies are crucial for exploring the structure-activity relationships of uracil derivatives in medicinal chemistry. iaea.orgnih.gov

Mechanistic Studies of Biological Interactions: a Non Clinical Perspective

Molecular Basis of Enzyme Inhibition by Uracil (B121893) Derivatives

Investigation of Photosynthesis Inhibition Mechanisms (Drawing parallels from Bromacil (B1667870) and Terbacil)

Uracil derivatives are well-documented inhibitors of photosynthesis. cambridge.orgumn.edu Herbicides such as Bromacil (5-bromo-3-sec-butyl-6-methyluracil) and Terbacil (B128106) (3-tert-butyl-5-chloro-6-methyluracil) serve as important analogs for understanding the potential mechanism of action of 3-Butyl-5-isobutyl-6-methyluracil. researchgate.netresearchgate.net The primary mode of action for these uracil-based herbicides is the inhibition of photosynthesis, specifically by disrupting the Hill reaction. cambridge.orgumn.edu This interference with the plant's ability to produce sugars ultimately leads to phytotoxicity. umn.edu

Characterization of Molecular Targets within Plant Photosynthetic Pathways (e.g., Photosystem II)

The specific molecular target for many uracil-based herbicides within the photosynthetic pathway is Photosystem II (PSII). lsuagcenter.comunl.edu These herbicides function by binding to the D1 protein, a key component of the PSII reaction center, and blocking the transport of electrons to plastoquinone (B1678516). unl.edu This disruption of the electron transport chain effectively halts the process of photosynthesis. lsuagcenter.com

While various herbicide families, including triazines and phenylureas, also target the D1 protein, their binding sites can differ slightly. unl.edu This implies that a single mutation in the psbA gene, which codes for the D1 protein, may confer resistance to one class of PSII inhibitors but not necessarily another. unl.edu The binding of uracil herbicides to the QB protein within PSII prevents it from accepting and transferring electrons, thus inhibiting the entire photosynthetic process. lsuagcenter.com

Interactions with Cellular Components (Non-Human)

In Vitro Studies on Cell Proliferation and Morphology in Model Systems (e.g., Immortalized Lung Epithelial Cells)

The biological effects of uracil derivatives have been investigated in various non-human cell lines. For instance, studies on immortalized fetal calf lung epithelial cells (LC) have been conducted to evaluate the impact of 6-substituted uracil derivatives on cell proliferation. jppres.com In one such study, the viability of LC cells was assessed in the presence of various uracil derivatives at different concentrations. e3s-conferences.org

For example, at a concentration of 1.0 mM, some compounds led to a decrease in cell viability, while at 10.0 mM, a more significant reduction was observed across several tested derivatives. e3s-conferences.org Specifically, a study on 6-substituted uracil derivatives, including 3-butyl-6-methyluracil, showed varying effects on the viability of LEK cells. At a dose of 1.0 mM, 3-butyl-6-methyluracil, along with another derivative, caused a 25.0% decrease in viability. e3s-conferences.org At a higher dose of 10.0 mM, this compound resulted in a 40.2% decrease in viability compared to the control. e3s-conferences.org

It's important to note that the specific substitutions on the uracil molecule heavily influence its biological activity. e3s-conferences.org

Exploration of Biological Effects on Microorganisms (as a class of uracil derivatives)

Uracil derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial effects. ontosight.aibohrium.comiaea.org Research has shown that these compounds can inhibit the growth of various microorganisms, including bacteria, yeasts, and filamentous fungi. iaea.org

The antimicrobial efficacy of uracil derivatives is often linked to the specific chemical groups attached to the uracil core. bohrium.comiaea.org For instance, dithiocarbamato-derivatives of uracil have shown significant antimicrobial effects. iaea.org The presence of certain functional groups can influence the compound's ability to interfere with essential cellular processes in microorganisms, such as the incorporation of adenine (B156593) and leucine (B10760876) into biomolecules and oxygen consumption. iaea.org

The antibacterial behavior of uracil derivatives can also be influenced by the polarity of their functional groups, with some compounds showing enhanced activity against Gram-negative bacteria and others being more effective against Gram-positive bacteria. bohrium.com

Theoretical Approaches to Ligand-Target Binding (e.g., Molecular Docking, QSAR for non-clinical targets)

Computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools for understanding and predicting the biological activity of uracil derivatives. sioc-journal.cnresearchgate.netresearchgate.netnih.govbenthamscience.com

Molecular docking simulations can provide insights into the binding interactions between a uracil derivative and its molecular target. For example, docking studies have been used to investigate the interaction of uracil compounds with protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis and a target for some herbicides. sioc-journal.cnnih.govnih.gov These studies can reveal important interactions, such as hydrogen bonds and π–π stacking, that contribute to the binding affinity. nih.gov

QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net By analyzing various molecular descriptors (e.g., topological, quantum chemical), QSAR studies can identify the key structural features that are important for a compound's activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govbenthamscience.com For instance, QSAR studies on uracil derivatives have been used to explore their potential as inhibitors of various enzymes, including those relevant to herbicidal activity. mdpi.com

Environmental Fate and Degradation Pathways of Uracil Based Compounds

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that transform a chemical compound in the environment. For uracil-based herbicides, the primary abiotic pathways are photodegradation and, to a lesser extent, chemical hydrolysis.

Photodegradation Kinetics and Products in Aqueous and Terrestrial Environments

Photodegradation, or photolysis, is a major pathway for the dissipation of uracil-based herbicides, particularly in aqueous environments. epa.gov The process is significantly influenced by the presence of photosensitizing agents, which are common in natural waters, and by the pH of the medium.

Research on uracil (B121893), the parent compound of this herbicide family, shows it is rapidly degraded in neutral or alkaline solutions (pH 7 and 9) when exposed to visible light in the presence of natural sensitizers like riboflavin. nih.gov The degradation is mediated by reactive oxygen species, such as singlet molecular oxygen and superoxide (B77818) radicals, generated by the excited sensitizer. nih.gov In acidic media, uracil is more photostable. nih.gov

Studies on the herbicides bromacil (B1667870) and terbacil (B128106) confirm these findings. Their decomposition is rapid in the presence of sensitizers like methylene (B1212753) blue, rose bengal, and riboflavin, with the most effective degradation occurring in alkaline conditions. researchgate.netagri.gov.il For instance, at a pH of 9.1, at least 70-75% of the initial amounts of bromacil and terbacil were decomposed within the first two hours of irradiation with sunlight in the presence of sensitizers. agri.gov.il While photodegradation under alkaline conditions is a primary route of dissipation for bromacil, the resulting degradates have not always been fully defined. regulations.gov However, comparative studies of bromacil oxidation have identified products such as 3-sec-butyl-5-acetyl-5-hydroxyhydantoin and a dimer compound from sensitized sunlight photodegradation. agri.gov.il

Table 1: Photodegradation Conditions for Uracil Herbicides

| Compound | Conditions | Sensitizer | Decomposition Rate | Source |

| Bromacil | Aqueous solution, pH 9.1 | Methylene Blue, Rose Bengal, Riboflavin | ~75% in 2 hours of sunlight | agri.gov.il |

| Terbacil | Aqueous solution, pH 9.1 | Methylene Blue, Rose Bengal, Riboflavin | ~70% in 2 hours of sunlight | agri.gov.il |

| Uracil (model) | Aqueous solution, pH 9 | Riboflavin | Rapid degradation | nih.gov |

| Uracil (model) | Aqueous solution, pH 7 | Riboflavin | Slow degradation | nih.gov |

Hydrolysis and Other Chemical Transformation Pathways

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For substituted uracil herbicides like bromacil, hydrolysis is not considered a significant environmental degradation pathway under normal conditions. epa.gov The uracil ring structure is relatively stable to hydrolysis in the typical pH range found in the environment (pH 5-9).

Biotic Degradation Processes

Biotic degradation, primarily driven by microorganisms, is a critical process for the breakdown of uracil-based herbicides in soil and water.

Microbial Degradation in Soil and Water Systems

Microbial action is a primary route of dissipation for uracil herbicides in soil. epa.govregulations.gov Compounds like bromacil are considered susceptible to microbial degradation. academicjournals.org The rate and extent of this degradation are heavily dependent on environmental factors, including soil type, organic matter content, moisture, temperature, and the specific microbial populations present. academicjournals.orgesaa.org

A gram-negative bacterium, identified as a Pseudomonas sp., has been isolated from soil and shown to be capable of using bromacil as its sole source of carbon and energy. asm.orgnih.gov This indicates that specific microbial pathways exist for the complete breakdown of the herbicide. The degradation is generally more rapid and pronounced in soils with higher organic matter, which supports a more robust and diverse microbial community. esaa.org While microbial breakdown occurs in both aerobic and anaerobic conditions, it has been noted as a primary dissipation route for bromacil under anaerobic soil conditions. epa.govregulations.gov

Identification of Microbial Metabolites and Transformation Products

The microbial transformation of uracil herbicides involves specific biochemical reactions that alter the parent molecule. A key initial step in the degradation of halogenated uracils like bromacil is dehalogenation. The Pseudomonas sp. capable of growing on bromacil was found to release nearly stoichiometric amounts of bromide into the culture medium, confirming the cleavage of the carbon-bromine bond. nih.gov

A major degradation product of bromacil identified in aquatic metabolism studies is 3-sec-butyl-6-methyluracil (B107482) . regulations.gov This metabolite is formed through the reductive de-bromination of the parent compound and is structurally very similar to the subject of this article. regulations.gov In aerobic soil studies, the degradation of bromacil can be slow, with the ultimate breakdown product being carbon dioxide (mineralization), and five other minor, unidentified degradates being formed at very low concentrations (0.6-3.4%). regulations.govregulations.gov

Table 2: Identified Degradation Products of Bromacil

| Degradation Pathway | Product/Metabolite | Chemical Name | Notes | Source |

| Biotic (Aquatic) | Degradate "F" | 3-sec-butyl-6-methyluracil | Major degradate formed by de-bromination. | regulations.gov |

| Biotic (Aerobic Soil) | CO₂ | Carbon Dioxide | Indicates complete mineralization. | regulations.govregulations.gov |

| Abiotic (Ozonation) | Product II | 3-sec-butyl-5-acetyl-5-hydroxyhydantoin | Oxidation product. | agri.gov.il |

| Abiotic (Ozonation) | Product III | 3-sec-butylparabanic acid | Oxidation product. | agri.gov.il |

Mobility and Persistence in Environmental Compartments

The mobility and persistence of a herbicide determine its potential to move within the environment and the duration of its biological activity and potential for contamination.

Uracil-based herbicides like bromacil are characterized as being persistent and highly mobile. epa.gov The high mobility is a result of weak adsorption to soil particles. academicjournals.org This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which for bromacil is approximately 32 g/mL. academicjournals.orgpic.int Koc values below 100 are indicative of high mobility, suggesting a strong potential for the compound to leach through the soil profile. academicjournals.org This mobility presents a risk of groundwater contamination, and bromacil has been detected in groundwater in areas of use. epa.govregulations.gov Adsorption is greater in soils with higher organic matter content, which can reduce mobility. academicjournals.orgesaa.org

The persistence of these compounds is described by their half-life (DT50), the time it takes for 50% of the applied amount to dissipate. Bromacil is considered persistent, with a soil half-life that can range from 2 to 8 months (approximately 60 to 240 days), depending on environmental conditions. academicjournals.orgpic.int Field dissipation studies have reported half-lives between 124 and 155 days. epa.gov In a neutral pH soil, a slower degradation half-life of 275 days has also been reported. regulations.govregulations.gov This persistence ensures sustained weed control but also contributes to the potential for long-term environmental presence. academicjournals.org

Table 3: Environmental Fate Properties of Bromacil (as a proxy)

| Property | Value | Implication | Source |

| Soil Half-Life (DT50) | 60 - 275 days | Persistent | epa.govregulations.govacademicjournals.orgpic.int |

| Soil Adsorption (Koc) | 32 g/mL | High Mobility / High Leaching Potential | academicjournals.orgpic.int |

| Primary Dissipation | Photodegradation (alkaline water), Microbial Degradation (anaerobic soil) | Degrades under specific conditions | epa.govregulations.gov |

| Hydrolysis | Stable | Not a major degradation pathway | epa.gov |

Leaching Potential in Soil Profiles

The movement of uracil-based herbicides through the soil profile, known as leaching, is a significant pathway for potential groundwater contamination. The leaching potential is intrinsically linked to the compound's water solubility and its adsorption characteristics to soil particles. For bromacil, a compound with structural similarities to 3-Butyl-5-isobutyl-6-methyluracil, studies have shown it to be quite mobile in soil. orst.edupic.int

Bromacil exhibits a tendency to leach through the soil, with the extent of leaching being highly dependent on the soil type and the volume of water flow from rainfall or irrigation. orst.edu Its potential to contaminate groundwater is particularly elevated in sandy soils, which have low organic matter and clay content. orst.edu Under typical conditions, bromacil can be expected to leach to depths of 2 to 3 feet. orst.edu Field studies in Hawaii on pineapple fields have confirmed the presence of residual bromacil deep within the soil profile, at depths of up to 3 meters, approximately 18 months after its last application. researchgate.net Research conducted in Florida on sandy soils demonstrated that a significant rainfall of 20-23 cm could displace over 96% of the applied bromacil. nih.gov

The mobility of these compounds is often quantified by the soil organic carbon-water partitioning coefficient (Koc). A lower Koc value indicates weaker adsorption to soil and thus a higher potential for leaching. ucanr.educhemsafetypro.com

Interactive Data Table: Leaching Potential of Bromacil

| Parameter | Value | Soil Type/Conditions | Reference |

| Leaching Depth | 2 to 3 feet | Normal soils | orst.edu |

| Leaching Depth | Up to 3 meters | Pineapple field soil (Hawaii) | researchgate.net |

| Displacement by Rainfall | >96% | 7 sandy soils (Florida) with 20-23 cm of rain | nih.gov |

| Groundwater Detection | 1.25 ppm | Lakeland, FL sandy soil (4.5-6 m depth) | nih.gov |

Sorption Characteristics to Soil Organic Matter and Minerals

Sorption, the process by which a chemical binds to soil particles, is a key factor in determining its mobility and bioavailability in the environment. For uracil-based herbicides, sorption is primarily influenced by soil organic matter content and, to a lesser extent, clay mineralogy. epa.gov

Bromacil generally shows weak adsorption to soil colloids, which contributes to its mobility. academicjournals.org The organic matter content of the soil is significantly correlated with the persistence of bromacil residues. orst.edu Soils with higher organic matter content tend to retain the herbicide more strongly, reducing its leaching potential.

The soil organic carbon-water partitioning coefficient (Koc) provides a standardized measure of a chemical's tendency to be sorbed by soil organic carbon. A wide range of Koc values has been reported for bromacil, reflecting its variable sorption behavior across different soil types. These values suggest that bromacil's mobility can range from very high to moderate. nih.gov For instance, an average Koc of 23 was determined from experiments in various soils and sediments, while other studies have reported ranges from 25 to 129. nih.gov In soil column leaching studies, bromacil was observed to leach readily from loess and sandy soils but was retained in soils rich in organic matter. nih.gov

The pH of the soil can also influence sorption. As the pH increases, the adsorption of bromacil to clay minerals like Ca-montmorillonite has been shown to decrease. nih.gov This is because bromacil, with a pKa of 9.30, will exist partially in its anionic form in alkaline environments, and anions are generally less strongly adsorbed to soil particles. nih.gov

Interactive Data Table: Sorption Coefficients (Koc) of Bromacil in Various Soils

| Koc Value | Soil Type(s) | Reference |

| 23 (average) | 8 soils and 4 sediments | nih.gov |

| 25 - 50 | Israeli soils | nih.gov |

| 55 - 126 | Not specified | nih.gov |

| 46 - 93 | 7 sandy Florida soils | nih.gov |

| 76 - 129 | Mucky peat and loamy sand (Oregon) | nih.gov |

| 12 | Sand (FL) | nih.gov |

| 33 | Sandy loam (CA) | nih.gov |

| 2.3 | Clay loam (MD) | nih.gov |

| 14 | Silt loam (DE) | nih.gov |

Remediation Strategies for Environmental Contamination (Chemical Aspects)

Addressing the contamination of soil and water by persistent uracil-based compounds requires effective remediation strategies. Chemical approaches, particularly those involving oxidation and reduction, have shown promise.

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to degrade organic pollutants in water and wastewater. mdpi.com These processes rely on the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules into simpler, less toxic substances. mdpi.com AOPs that have been investigated for the degradation of various pesticides include ozonation, UV/H₂O₂, and Fenton-based processes. mdpi.comu-szeged.hu

While specific studies on this compound are lacking, the application of AOPs to other herbicides, including phenylurea herbicides which share some structural similarities, has been documented. u-szeged.hunih.gov For instance, the combination of ozonation with UV irradiation has been shown to significantly enhance the degradation of organic compounds. u-szeged.hu Heterogeneous photocatalysis using titanium dioxide (TiO₂) as a catalyst is another promising AOP for the mineralization of pesticides. u-szeged.hunih.gov The effectiveness of these processes often depends on factors such as pH, the concentration of the pollutant, and the presence of other substances in the water.

Reductive Dehalogenation Approaches

For halogenated uracil compounds like bromacil, reductive dehalogenation presents a viable degradation pathway, particularly under anaerobic (oxygen-deficient) conditions. This process involves the removal of a halogen atom (in this case, bromine) and its replacement with a hydrogen atom.

Studies have demonstrated that bromacil can undergo reductive debromination in anoxic aquifer slurries, specifically under methanogenic conditions. nih.gov This microbial-mediated process leads to the formation of 3-sec-butyl-6-methyluracil as the primary metabolite. nih.gov This finding is significant as it was one of the first reports of reductive dehalogenation of a heterocyclic aromatic compound. This pathway is a crucial mechanism for the natural attenuation of bromacil in anaerobic environments and could potentially be harnessed for bioremediation strategies.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and spatial arrangement of atoms in a molecule.

The electronic structure of a molecule governs its reactivity. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will interact with other chemical species. A smaller HOMO-LUMO gap generally implies higher reactivity. For related uracil (B121893) derivatives, DFT methods like B3LYP and M06-2X have been used to calculate these properties. researchgate.netresearchgate.netresearchgate.net

Studies on similar compounds, such as 5-aminouracil (B160950) derivatives, show that the nature and position of substituents significantly influence the electronic properties. researchgate.netresearchgate.net For instance, the introduction of alkyl groups at various positions on the uracil ring can alter the electron density distribution and, consequently, the molecule's reactivity towards electrophiles or nucleophiles. Theoretical calculations for related compounds help in determining redox potentials and bond dissociation energies, which are key to understanding mechanisms like hydrogen atom abstraction. researchgate.net

Table 1: Representative Electronic Properties of Uracil Derivatives from Computational Studies

| Descriptor | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Relates to electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicator of chemical reactivity |

Note: The values presented are representative examples from studies on various substituted uracils and are intended to be illustrative.

Molecular Dynamics Simulations of Compound-Solvent Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of how a compound like 3-Butyl-5-isobutyl-6-methyluracil behaves in a solvent. These simulations can reveal detailed information about solvation shells, the specific arrangement of solvent molecules (e.g., water) around the solute, and the dynamics of intermolecular hydrogen bonds. northumbria.ac.uk For example, MD simulations can show how the hydrophobic alkyl chains and the more polar uracil core interact with water molecules, influencing the compound's solubility. While specific MD studies on this compound are not available, the methodology has been applied to understand the behavior of complex organic molecules in solution, including how they form aggregates or interact with other solutes. northumbria.ac.ukmdpi.com

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, IR vibrational modes)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and structural confirmation of synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of DFT. mdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with a functional like B3LYP or ωB97X-D, can provide theoretical chemical shifts that correlate well with experimental data. mdpi.com For a range of organic molecules, these predictions have achieved high accuracy, with root-mean-square deviations of 0.07 to 0.19 ppm for ¹H and 0.5 to 2.9 ppm for ¹³C. mdpi.com Such calculations for this compound would help in assigning the complex array of signals expected from its various proton and carbon environments.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Uracil Moiety

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C2 (Carbonyl) | ~151 | ~152 |

| C4 (Carbonyl) | ~163 | ~162 |

| C5 | ~100 | ~101 |

| C6 | ~145 | ~144 |

Note: Data is representative for a 6-methyluracil (B20015) core based on published studies on related compounds. nih.govmdpi.com The actual shifts for the target compound would be influenced by the N3-butyl and C5-isobutyl substituents.

IR Vibrational Modes: Theoretical calculations can also predict the infrared (IR) spectrum of a molecule by computing its harmonic vibrational frequencies. ingentaconnect.com These calculations help assign the absorption bands observed in an experimental IR spectrum to specific molecular motions, such as the stretching and bending of bonds. For this compound, this would involve identifying the characteristic stretching frequencies of the C=O, N-H, and C-H bonds, as well as the various bending and rocking motions of the alkyl chains. ingentaconnect.com Scaling factors are often applied to the calculated frequencies to improve agreement with experimental results. ingentaconnect.com

Computational Modeling of Degradation Pathways and Transition States

Understanding how a molecule might degrade is crucial for assessing its stability. Computational modeling can map out potential degradation pathways, such as oxidation or hydrolysis, by calculating the reaction enthalpies and activation energies. researchgate.net This involves locating the transition state structures for each step in a proposed mechanism. For uracil derivatives, studies have investigated reactions with radicals and acid-catalyzed dehydration. researchgate.netresearchgate.net For example, calculations using methods like M05/MG3S can determine the enthalpy of the transition state for reactions with peroxyl radicals, providing insight into the compound's antioxidant capabilities or degradation susceptibility. researchgate.netresearchgate.net Such models could predict whether this compound is more likely to degrade via oxidation at the uracil ring or through reactions involving its alkyl side chains.

Structure Activity Relationship Sar Studies in Non Clinical Contexts

Impact of Alkyl Substituents on Uracil (B121893) Ring Reactivity and Stability

The reactivity of the uracil ring is governed by the electron-donating or electron-withdrawing nature of its substituents. Alkyl groups are generally considered electron-donating through an inductive effect (+I), which increases the electron density of the aromatic ring. lumenlearning.comunizin.org This enhanced nucleophilicity can make the ring more susceptible to certain chemical reactions while also influencing the stability of the molecule and its intermediates. libretexts.org

The substituents at the N3 and C5 positions are critical for the herbicidal activity of uracil compounds. The lipophilicity and steric bulk of these groups are key determinants of how the molecule interacts with its target site.

N3-Butyl Group: The butyl group attached to the nitrogen at position 3 primarily influences the molecule's lipophilicity. This property is crucial for its ability to penetrate waxy plant cuticles and move across cell membranes to reach its site of action within the chloroplasts. The length and branching of the alkyl chain at this position can be optimized to balance water solubility and lipid permeability, which is essential for uptake and translocation within the plant. In a series of 1-alkoxy-5-alkyl-6-(arylthio)uracils, a propoxy group at a nitrogen position was found to be most beneficial for anti-HIV-1 activity, indicating the importance of the size of the alkyl group. nih.gov

The presence of a methyl group at the C6 position is a common structural feature among many uracil herbicides, including bromacil (B1667870) and terbacil (B128106). researchgate.netresearchgate.netacademicjournals.org Its role is multifaceted:

Steric Influence: The C6-methyl group can create steric bulk, which may help to orient the molecule correctly within the binding site of the target enzyme. This steric hindrance can also protect the uracil ring from metabolic degradation, thereby increasing its persistence and biological half-life.

Electronic Effect: As an alkyl group, the C6-methyl substituent exerts a weak electron-donating inductive effect. lumenlearning.com This can subtly modify the electronic distribution within the uracil ring, potentially influencing its reactivity and the strength of its interaction with the target protein. libretexts.org

Correlation Between Substituent Variation and Mechanistic Biological Interactions (Non-Clinical)

The specific arrangement of alkyl groups on 3-Butyl-5-isobutyl-6-methyluracil directly correlates with its mechanism of action as a herbicide, which involves the inhibition of photosynthesis. researchgate.net This relationship can be modeled and predicted using quantitative structure-activity relationship (QSAR) studies.

Uracil herbicides function by blocking electron transport in Photosystem II (PSII). They bind to the D1 protein at the QB-site, displacing plastoquinone (B1678516) and inhibiting its reduction. researchgate.netcambridge.org QSAR models for this class of herbicides reveal a strong correlation between a compound's physicochemical properties and its inhibitory activity (expressed as pI50, the negative logarithm of the concentration required for 50% inhibition).

Key molecular descriptors in these QSAR models include:

Steric Parameters (e.g., Molar Refractivity, Sterimol parameters): The size and shape of the substituents, particularly at the N3 and C5 positions, must fit within the constraints of the D1 protein's binding niche. cambridge.org

Electronic Parameters (e.g., Hammett constants): While hydrophobic and steric effects are often dominant for uracil herbicides, electronic effects can fine-tune the binding affinity through hydrogen bonds and other electrostatic interactions with amino acid residues in the binding site. cambridge.org

QSAR studies on various herbicides that inhibit photosynthesis have successfully used these parameters to create predictive models. mst.dknih.gov For instance, a regression analysis for a set of 39 photosynthesis-inhibiting herbicides showed a correlation between log Kow and toxicity. mst.dk

The persistence of a herbicide in the environment is a critical factor, and it is largely determined by its susceptibility to degradation processes like microbial breakdown and photodegradation. mdpi.comnih.gov The alkyl substituents on this compound influence its environmental fate.

Key descriptors for environmental degradation include:

Water Solubility: This property, inversely related to hydrophobicity, affects the herbicide's mobility and bioavailability to soil microbes. Uracil herbicides like bromacil and terbacil have moderate water solubility. epa.gov The alkyl groups in this compound would likely decrease its water solubility compared to its halogenated analogs.

Soil Adsorption Coefficient (Koc): This measures the tendency of the compound to bind to soil organic matter. Higher hydrophobicity (from the butyl and isobutyl groups) generally leads to a higher Koc, which can reduce leaching but may also decrease the rate of microbial degradation by making the compound less available. academicjournals.org

Half-life (DT50): The persistence of the herbicide in soil and water is quantified by its half-life. The stability conferred by the alkyl groups, particularly the C6-methyl group, can contribute to a longer half-life compared to unsubstituted uracil. For example, terbacil can have a half-life of over 200 days in some soils. epa.gov

The degradation of herbicides is influenced by a combination of the compound's chemical properties and environmental factors such as soil type, pH, temperature, and microbial activity. ufu.brresearchgate.net

Comparative Analysis with Related Uracil Herbicides (e.g., Bromacil, Terbacil)

Comparing this compound with the well-studied commercial herbicides Bromacil and Terbacil highlights the critical role of the substituents at the N3 and C5 positions. All three share the C6-methyluracil core, which is characteristic of this herbicide family. researchgate.net

The primary differences lie in the substituents at N3 and C5:

This compound: Features a butyl group at N3 and an isobutyl group at C5.

Bromacil: Has a sec-butyl group at N3 and a bromine atom at C5. researchgate.net

Terbacil: Contains a tert-butyl group at N3 and a chlorine atom at C5. ashs.org

This variation in substitution leads to significant differences in their physicochemical properties and herbicidal performance.

Table 1: Comparison of Structural Features of Uracil Herbicides

| Compound | N3-Substituent | C5-Substituent | C6-Substituent |

|---|---|---|---|

| This compound | n-Butyl | Isobutyl | Methyl |

| Bromacil | sec-Butyl | Bromo | Methyl |

| Terbacil | tert-Butyl | Chloro | Methyl |

Table 2: Physicochemical Properties of Related Uracil Herbicides

| Property | Bromacil | Terbacil |

|---|---|---|

| Molecular Weight | 261.1 g/mol | 216.7 g/mol |

| Water Solubility (at 25°C) | 815 ppm | 710 ppm |

| Persistence in Soil | Can persist for one year or more at high concentrations. academicjournals.org | Can have a half-life of 200+ days. epa.gov |

The data shows that both bromacil and terbacil are relatively persistent and have similar water solubilities. epa.gov The increased alkyl character of this compound would likely result in lower water solubility and potentially higher soil adsorption compared to bromacil and terbacil, influencing its mobility and persistence in the environment.

Structural Similarities and Differences Leading to Divergent Chemical Behavior

Alkylation at the N-3 position, as seen with the butyl group in the target compound, is a key structural feature that differentiates its chemical behavior from N-1 alkylated or non-N-alkylated analogs. Generally, alkylation at the N-1 position of uracil occurs more readily than at the N-3 position. researchgate.net Selective N-3 alkylation often requires specific synthetic strategies, such as the use of protecting groups at the N-1 position. researchgate.netnih.gov The presence of the N-3 butyl group in this compound eliminates the hydrogen bond donor capability at this position, which would be present in an unsubstituted or N-1 substituted uracil. This has significant implications for its intermolecular interactions, such as its ability to form base pairs, and can affect its solubility and crystal packing. nih.gov

The C-5 position of the uracil ring is a frequent target for modification to modulate biological activity. beilstein-journals.orgchemicalbook.com The isobutyl group at this position in this compound adds to the steric bulk and lipophilicity of the molecule. The size and nature of the alkyl group at C-5 can influence how the molecule interacts with potential binding sites. Studies on other 5-alkyluracil derivatives have demonstrated that the length and branching of the alkyl chain can impact thermal stability and biological activity. nih.gov For instance, in a series of poly[d(A-r5U)] copolymers, the thermal stability was found to decrease as the size of the 5-alkyl group increased from methyl to pentyl. nih.gov

When comparing this compound to its simpler analog, 3-butyl-6-methyluracil, the key difference is the presence of the isobutyl group at the C-5 position. nih.gov This addition significantly increases the molecular weight and lipophilicity, which could alter its distribution in different solvent phases and its ability to cross biological membranes. The increased steric hindrance from the isobutyl group might also influence its accessibility to potential enzymatic or receptor targets.

Conversely, comparing it to a hypothetical 5-isobutyl-6-methyluracil (without the N-3 butyl group) would highlight the role of the N-3 substituent. The hypothetical analog would retain a proton at the N-3 position, allowing it to act as a hydrogen bond donor, a property absent in this compound. This difference would likely lead to divergent solubility profiles and intermolecular interaction patterns.

Insights from Analogues on the Potential Mechanistic Profile of this compound

The potential mechanistic profile of this compound can be extrapolated from studies on analogous substituted uracils. Given its structure as a tri-substituted uracil, its interactions are likely to be governed by a combination of steric and electronic effects imparted by its alkyl groups.

Uracil derivatives can exert their effects through various mechanisms, including acting as antimetabolites by interfering with nucleic acid synthesis or as inhibitors of specific enzymes. jppres.com The alkyl substitutions on this compound make it a structural analog of thymine (B56734) (5-methyluracil), a key component of DNA. However, the additional bulky butyl and isobutyl groups at the N-3 and C-5 positions, respectively, would likely prevent it from being a substrate for enzymes involved in standard nucleoside metabolism.

Instead, its mechanism is more likely to involve binding to allosteric sites on enzymes or other protein targets. For example, various 6-substituted uracil derivatives have been investigated as non-nucleoside inhibitors of viral reverse transcriptases. kazangmu.ru In these cases, the substituents at the N-1, N-3, and C-6 positions play a crucial role in defining the binding affinity to a hydrophobic pocket of the enzyme. The butyl and isobutyl groups of this compound would contribute significantly to hydrophobic interactions within such a pocket.

Studies on 1,3-bis(aminoalkyl)-6-methyluracils as acetylcholinesterase (AChE) inhibitors have shown that the alkyl chains at the N-1 and N-3 positions can span the active site gorge of the enzyme, interacting with both the catalytic and peripheral anionic sites. nih.gov While this compound lacks the terminal amino groups of these specific inhibitors, this research highlights that N-alkyl substituents can position the uracil core within an enzyme's active site. The butyl group at the N-3 position of our target compound could similarly anchor the molecule within a binding pocket.

Furthermore, the isobutyl group at C-5 could also play a role in defining its mechanistic profile. In a study of C-5 modified uracil derivatives, compounds with lipophilic groups at this position were evaluated for their antiproliferative activities. beilstein-journals.org The nature of the C-5 substituent was found to be critical for the observed biological effects. Therefore, the isobutyl group in this compound likely contributes to specific hydrophobic interactions that are key to its potential mechanism of action.

Compound List

Future Research Directions and Unexplored Chemical Facets

Development of Novel Synthetic Routes with Enhanced Efficiency or Sustainability

Recent advancements in one-pot synthesis methodologies and the use of eco-friendly catalysts offer promising alternatives. actascientific.comarkat-usa.org For instance, a one-pot, three-component reaction, catalyzed by a low-cost and commercially available organocatalyst like mandelic acid in an aqueous ethanol (B145695) medium at room temperature, could be explored. arkat-usa.org This approach has been successful in the synthesis of other trisubstituted methane (B114726) derivatives and could potentially be adapted for the target compound. arkat-usa.org

Microwave-assisted organic synthesis (MAOS) is another avenue that warrants investigation. MAOS has been shown to accelerate reaction times, improve yields, and reduce the use of volatile organic solvents in the synthesis of other heterocyclic compounds, including 3,5,6-trisubstituted-1,2,4-triazines. semanticscholar.org The application of microwave irradiation to the condensation and cyclization steps in the synthesis of 3-Butyl-5-isobutyl-6-methyluracil could lead to a more sustainable and efficient process. semanticscholar.org

Furthermore, the use of solid-phase synthesis techniques could facilitate the creation of a library of related compounds for structure-activity relationship (SAR) studies. rsc.org This would involve anchoring a uracil (B121893) precursor to a solid support and sequentially adding the butyl, isobutyl, and methyl groups.

Table 1: Potential Green Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Key Parameters to Investigate |